N-Ethyl-N'-(4-methoxyphenyl)thiourea: Molecular Profiling, Solubility, and Applications in Tyrosinase Inhibition
N-Ethyl-N'-(4-methoxyphenyl)thiourea: Molecular Profiling, Solubility, and Applications in Tyrosinase Inhibition
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Whitepaper
Executive Summary
N-Ethyl-N'-(4-methoxyphenyl)thiourea (CAS: 15863-20-4) is a highly specialized thiourea derivative utilized extensively in medicinal chemistry and drug development. Featuring a 4-methoxyphenyl ring and an ethyl substitution flanking a central thiourea core, this compound serves as a privileged scaffold for metalloenzyme inhibition. This whitepaper provides an authoritative guide on its physicochemical properties, solvent compatibility, and its mechanistic application as a potent tyrosinase inhibitor.
Physicochemical Properties & Molecular Weight
Understanding the molecular dimensions of N-Ethyl-N'-(4-methoxyphenyl)thiourea is critical for predicting its pharmacokinetic behavior and target binding affinity. The molecular weight of 210.30 g/mol ensures excellent compliance with Lipinski’s Rule of Five, facilitating optimal cellular permeability[1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
| Chemical Name | N-Ethyl-N'-(4-methoxyphenyl)thiourea | Standard IUPAC nomenclature. |
| CAS Number | 15863-20-4 | Unique identifier for regulatory compliance[2]. |
| Molecular Formula | C10H14N2OS | Dictates the stoichiometric mass[2]. |
| Molecular Weight | 210.30 g/mol | Ideal for small-molecule drug design (< 500 g/mol )[1]. |
| Hydrogen Bond Donors | 2 (NH groups) | Facilitates target protein binding via H-bonds. |
| Hydrogen Bond Acceptors | 2 (O, S atoms) | Enhances dipole interactions within enzyme pockets. |
| Pharmacophore | Thiourea (N-C=S-N) | Acts as a bidentate metal chelator (e.g., Cu2+, Zn2+). |
Solubility Profile & Solvent Selection
The solubility profile of N-Ethyl-N'-(4-methoxyphenyl)thiourea is dictated by the interplay between its polar thiourea core and its hydrophobic ethyl and methoxyphenyl groups.
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Aqueous Solubility (Poor) : The hydrophobic hydration penalty of the aromatic ring and ethyl chain significantly restricts solubility in pure water or physiological buffers (e.g., PBS). Attempting direct dissolution in aqueous media will result in a micro-particulate suspension, leading to erratic assay readouts.
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Dimethyl Sulfoxide (DMSO) (Excellent) : DMSO is the gold-standard solvent for this compound. As a polar aprotic solvent, DMSO effectively disrupts the strong intermolecular hydrogen bonding between the thiourea NH groups, allowing for rapid and complete solvation.
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Alcohols (Moderate to High) : Soluble in ethanol and methanol, which are frequently utilized during recrystallization processes or topical formulation development.
Standardized Protocol: Stock Solution Preparation
To ensure self-validating and reproducible results in high-throughput screening, adhere to the following causal-driven methodology for preparing a 10 mM stock solution:
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Gravimetric Analysis : Weigh exactly 2.10 mg of N-Ethyl-N'-(4-methoxyphenyl)thiourea. Rationale: Precision at this stage prevents downstream stoichiometric errors.
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Primary Solvation : Add 1.0 mL of 100% anhydrous DMSO. Rationale: Anhydrous conditions prevent premature hydrolysis or precipitation caused by ambient moisture.
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Mechanical Agitation : Vortex the solution for 30–60 seconds at room temperature until optically clear.
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Aqueous Dilution (Critical Step) : When diluting into the final assay buffer (e.g., 50 mM Phosphate Buffer, pH 6.8), add the DMSO stock dropwise while maintaining continuous vortexing. Rationale: This prevents localized supersaturation and subsequent "crashing out" of the hydrophobic compound. Ensure the final DMSO concentration remains ≤ 1% (v/v) to prevent solvent-induced enzyme denaturation.
Mechanistic Insights: Tyrosinase Inhibition
Thiourea derivatives are highly documented for their ability to inhibit tyrosinase, a copper-containing metalloenzyme responsible for melanogenesis (the production of melanin)[3]. Tyrosinase catalyzes two key reactions: the hydroxylation of L-tyrosine to L-DOPA, and the oxidation of L-DOPA to dopaquinone.
The mechanism of action for N-Ethyl-N'-(4-methoxyphenyl)thiourea relies on the high affinity of the thiourea sulfur atom for the binuclear copper center (Cu2+) in the tyrosinase active site. By chelating the copper ions, the compound competitively or non-competitively blocks substrate access, halting the melanogenesis pathway[4]. The 4-methoxyphenyl group provides essential steric bulk that anchors the inhibitor within the hydrophobic pocket adjacent to the active site.
Fig 1. Melanogenesis pathway and Cu2+ chelation by thiourea inhibitors.
Experimental Workflow: Tyrosinase Inhibition Assay
To validate the biological efficacy of the synthesized stock, the following self-validating enzymatic assay is recommended:
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Reagent Preparation : Prepare a 50 mM phosphate buffer (pH 6.8), a 2.5 mM L-DOPA substrate solution, and a Mushroom Tyrosinase enzyme solution (1000 U/mL).
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Pre-Incubation : In a 96-well microplate, combine 140 µL of the phosphate buffer, 20 µL of the diluted inhibitor solution, and 20 µL of the tyrosinase solution. Incubate at 25°C for 10 minutes. Rationale: Pre-incubation allows the inhibitor to establish binding equilibrium with the enzyme prior to substrate introduction.
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Reaction Initiation : Add 20 µL of the L-DOPA solution to each well to initiate the enzymatic reaction.
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Kinetic Measurement : Immediately measure the absorbance at 475 nm (indicative of dopachrome formation) every 1 minute for 10 minutes using a microplate reader.
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Data Analysis : Plot the initial velocity of the reaction against inhibitor concentration to calculate the IC50 value via non-linear regression.
Fig 2. Workflow for thiourea solubility profiling and tyrosinase assay.
References
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Title: N-ETHYL-N'-(4-METHOXYPHENYL)THIOUREA — Chemical Substance Information Source: NextSDS URL: 2
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Title: Ethyl thiourea | Sigma-Aldrich Source: Sigma-Aldrich URL: 1
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Title: Design, synthesis, kinetic mechanism and molecular docking studies of novel 1-pentanoyl-3-arylthioureas as inhibitors of mushroom tyrosinase and free radical scavengers Source: PubMed (NIH) URL: 3
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Title: Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances Source: MDPI URL: 4
Sources
- 1. Ethyl thiourea | Sigma-Aldrich [sigmaaldrich.com]
- 2. nextsds.com [nextsds.com]
- 3. Design, synthesis, kinetic mechanism and molecular docking studies of novel 1-pentanoyl-3-arylthioureas as inhibitors of mushroom tyrosinase and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
